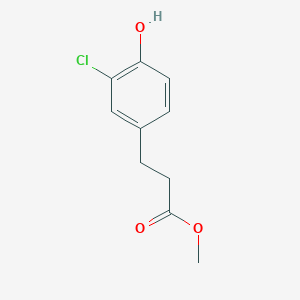

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol . It is known to function as a nitrification inhibitor and a plant growth regulator . It has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .

Molecular Structure Analysis

The Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate molecule contains a total of 25 bond(s). There are 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 aromatic hydroxyl(s) .科学的研究の応用

Chemical Synthesis and Material Science

The derivative of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, specifically 3‐(2‐Methyl‐3‐methylsulfanyl‐1‐benzofuran‐5‐yl)propanoic acid, has been synthesized through a Lewis acid-catalyzed reaction. This compound demonstrates a nearly planar 1-benzofuran ring system and is characterized by its intermolecular interactions, including aromatic π–π stacking, H2C—H⋯π interactions, and hydrogen bonds, contributing to its crystal structure stability (Choi, Seo, Son, & Lee, 2007).

Biodegradation and Environmental Studies

A compound structurally similar to Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, bisphenol A (BPA), has been subject to extensive study in environmental contexts. BPA is metabolized by a Gram-negative aerobic bacterium through a novel pathway that involves the oxidation of the aliphatic methyl group leading to the formation of skeletally rearranged products. This metabolism pathway is significant in understanding the environmental impact and degradation of similar compounds (Spivack, Leib, & Lobos, 1994).

Antioxidant Applications

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, a variant of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, has been explored as an antioxidant in material science. It has been loaded into mesoporous silica nanoparticles to create a potent antioxidant for synthetic ester lubricant oil. The study concluded that the oxidation of the base oil is significantly slowed down due to the gradual release of the antioxidant from the nanoparticles, indicating the compound's potential in industrial applications (Huang et al., 2018).

将来の方向性

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . These results suggest that the application of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate may represent a useful strategy for medicinal plant cultivation .

作用機序

Target of Action

These receptors play a crucial role in the regulation of glucose homeostasis and lipid metabolism, making them potential targets for the treatment of type 2 diabetes .

Mode of Action

It is known to interact with its target, the g protein-coupled receptor 40, to induce a series of biochemical reactions that lead to the regulation of glucose and lipid metabolism .

Biochemical Pathways

The compound is involved in the modulation of the G protein-coupled receptor signaling pathway. Upon binding to the receptor, it triggers a cascade of intracellular events, including the activation of adenylate cyclase, the production of cyclic AMP, and the activation of protein kinase A. These events lead to the regulation of glucose and lipid metabolism .

Result of Action

The result of the action of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is the regulation of glucose and lipid metabolism. This can lead to improved insulin sensitivity and glucose homeostasis, making it a potential therapeutic agent for type 2 diabetes .

特性

IUPAC Name |

methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJSKUFRUWDAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone](/img/structure/B1316453.png)